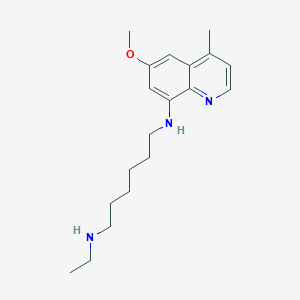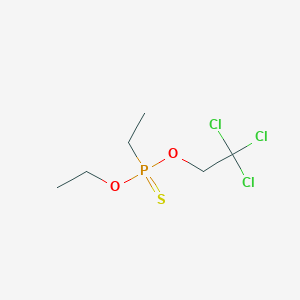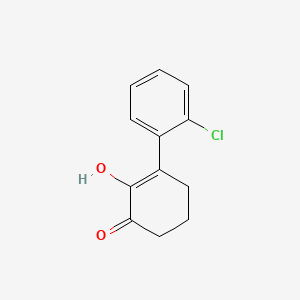
2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- is an organic compound that belongs to the class of cyclohexenones. This compound is characterized by a cyclohexene ring with a ketone group at the first position, a hydroxyl group at the second position, and a 2-chlorophenyl group at the third position. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of cyclohexanone with 2-chlorobenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.
Dehydration: The intermediate β-hydroxy ketone undergoes dehydration to form the corresponding α,β-unsaturated ketone.
Hydroxylation: The final step involves the hydroxylation of the α,β-unsaturated ketone to introduce the hydroxyl group at the second position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated control systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-keto- and 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-carboxylic acid.
Reduction: Products include 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy-1-ol.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the ketone group play crucial roles in its reactivity and interaction with biological molecules. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 3-phenyl-2-hydroxy-: Similar structure but lacks the chlorine atom on the phenyl ring.
2-Cyclohexen-1-one, 3-(4-chlorophenyl)-2-hydroxy-: Similar structure but with the chlorine atom at the para position on the phenyl ring.
2-Cyclohexen-1-one, 3-(2-bromophenyl)-2-hydroxy-: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom at the ortho position on the phenyl ring in 2-Cyclohexen-1-one, 3-(2-chlorophenyl)-2-hydroxy- imparts unique chemical properties and reactivity compared to its analogs. This structural feature can influence its biological activity and its interactions with other molecules.
Properties
CAS No. |
91003-15-5 |
|---|---|
Molecular Formula |
C12H11ClO2 |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-2-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C12H11ClO2/c13-10-6-2-1-4-8(10)9-5-3-7-11(14)12(9)15/h1-2,4,6,15H,3,5,7H2 |
InChI Key |
KYRMZJGYYAFHTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C(=O)C1)O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-Methoxy-4-[(oxan-2-yl)oxy]phenyl}ethane-1,2-diol](/img/structure/B14363327.png)
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)
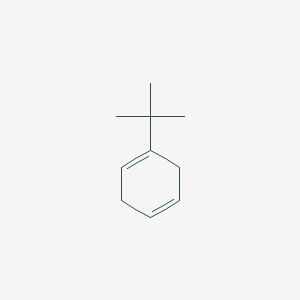
![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)

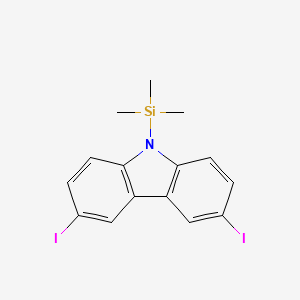
![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
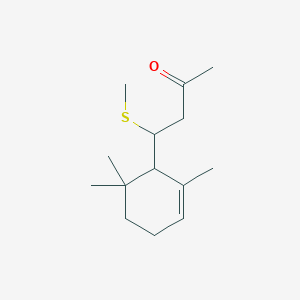
![Spiro[indene-1,5'-indeno[1,2-b]pyridin]-3(2H)-one](/img/structure/B14363374.png)
